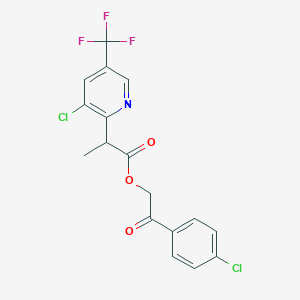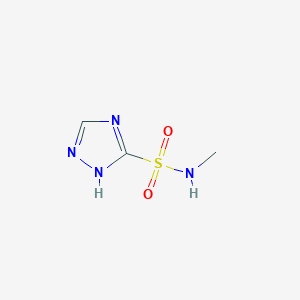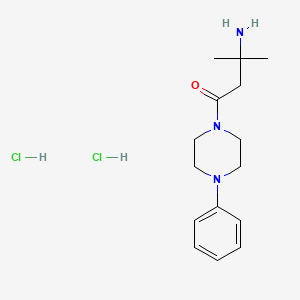
2-(4-Chlorophenyl)-2-oxoethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoate is a useful research compound. Its molecular formula is C17H12Cl2F3NO3 and its molecular weight is 406.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Properties and Mechanism
- This compound has been studied for its use as a herbicide. It demonstrates the ability to inhibit cell division in plants, particularly by targeting protein synthesis during the G2 stage of interphase (Kim & Bendixen, 1987).
Effects on Plant Growth and Development
- The compound is effective in controlling certain types of grasses in agricultural settings, such as in peanut cultivation. Its efficacy varies based on the stage of weed growth and application timing (Grichar & Boswell, 1986).
- Studies also indicate that the phytotoxicity of this compound can be influenced by factors like carrier volume and the addition of certain substances to the spray solution (Buhler & Burnside, 1984).
Chemical Reactions and Synthesis
- It has been involved in complex chemical reactions, such as oxidative coupling with other organic compounds, which are of interest in the field of organic chemistry and potentially in pharmaceutical synthesis (El-Abadelah et al., 2018).
- The compound has also been utilized in the synthesis of other chemicals with potential antiviral properties (Sayed & Ali, 2007).
Solubility and Physical Properties
- Research has been conducted on its solubility properties in various solvents, which is critical for understanding its behavior in different environments and applications (Jouyban et al., 2017).
Potential Antifungal Properties
- Certain derivatives of this compound have shown promise in inhibiting the growth of phytopathogenic fungi, which could have implications in agriculture and horticulture (Khazhieva et al., 2018).
Miscellaneous Applications
- The compound's derivatives have been investigated in areas like molecular structure analysis, hyperpolarizability, and electronic properties, relevant in fields like materials science and molecular engineering (Kumar et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have shown affinity to heat shock proteins like trap1 . These proteins play a crucial role in maintaining cellular homeostasis and are often implicated in cancer progression.
Mode of Action
It’s suggested that the compound might interact with its targets (like trap1) and inhibit their function . This could potentially lead to antiproliferative activities, particularly in cancer cells .
Biochemical Pathways
Given its potential interaction with heat shock proteins like trap1, it’s plausible that it may impact pathways related to cellular stress response and protein homeostasis .
Result of Action
It’s suggested that the compound might have antiproliferative activities, particularly against cancer cells . This could potentially lead to the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO3/c1-9(15-13(19)6-11(7-23-15)17(20,21)22)16(25)26-8-14(24)10-2-4-12(18)5-3-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZUNRPCLBOXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2534147.png)
![2-[(5-{[2-(4-methoxyphenyl)acetamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2534148.png)
![2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2534149.png)
![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2534152.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)

![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)
![3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2534162.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)
![N4-benzyl-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B2534164.png)
![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)
